13-[(2-chlorophenyl)methylsulfanyl]-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene
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Overview
Description
The compound 13-[(2-chlorophenyl)methylsulfanyl]-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene is a complex organic molecule characterized by its unique tetracyclic structure This compound contains multiple functional groups, including a chlorophenyl group, a methylsulfanyl group, and a thia-oxa-triazatetracyclic core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-[(2-chlorophenyl)methylsulfanyl]-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thia-oxa-triazatetracyclic core: This can be achieved through a series of cyclization reactions involving sulfur and oxygen-containing reagents.
Introduction of the chlorophenyl group: This step typically involves a nucleophilic substitution reaction where a chlorophenyl halide reacts with a suitable nucleophile.
Attachment of the methylsulfanyl group: This can be done through a thiolation reaction using a methylthiolating agent.
Final modifications: The remaining functional groups are introduced through various organic transformations, such as alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
13-[(2-chlorophenyl)methylsulfanyl]-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene: can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorophenyl group can be reduced to a phenyl group under suitable conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
13-[(2-chlorophenyl)methylsulfanyl]-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving sulfur and nitrogen atoms.
Medicine: Possible applications as a drug candidate due to its unique structure and functional groups.
Industry: Use in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of 13-[(2-chlorophenyl)methylsulfanyl]-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene is not well understood, but it is likely to involve interactions with molecular targets such as enzymes or receptors. The presence of multiple functional groups suggests that it could interact with various biological pathways, potentially leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
13-[(2-chlorophenyl)methylsulfanyl]-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene: can be compared with other tetracyclic compounds containing sulfur and nitrogen atoms, such as:
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. The presence of the chlorophenyl and methylsulfanyl groups, along with the tetracyclic core, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C25H26ClN3OS2 |
---|---|
Molecular Weight |
484.1 g/mol |
IUPAC Name |
13-[(2-chlorophenyl)methylsulfanyl]-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene |
InChI |
InChI=1S/C25H26ClN3OS2/c1-14(2)9-19-17-11-30-25(3,4)10-16(17)20-21-22(32-23(20)29-19)24(28-13-27-21)31-12-15-7-5-6-8-18(15)26/h5-8,13-14H,9-12H2,1-4H3 |
InChI Key |
DFLMYZJBZYRDNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NC2=C(C3=C1COC(C3)(C)C)C4=C(S2)C(=NC=N4)SCC5=CC=CC=C5Cl |
Origin of Product |
United States |
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